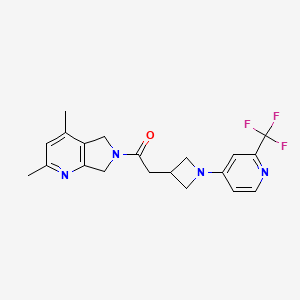
4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 6th position on the benzodiazole ring. The benzodiazole ring system is known for its diverse biological activities and is commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-4-bromo-6-methoxybenzoic acid.
Cyclization: The 2-amino-4-bromo-6-methoxybenzoic acid undergoes cyclization with phosgene or a similar reagent to form the benzodiazole ring.
Reduction: The resulting intermediate is then reduced to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction Reactions: The benzodiazole ring can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one or 4-thio-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one can be obtained.
Oxidation Products: Products such as 4-bromo-6-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one or 4-bromo-6-formyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can be formed.
Reduction Products: Dihydro derivatives of the benzodiazole ring can be synthesized.
Scientific Research Applications
4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methyl-1H-benzimidazol-2-one
- 7-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
Uniqueness
4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the presence of both a bromine atom and a methoxy group on the benzodiazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1388064-25-2 |
|---|---|
Molecular Formula |
C8H7BrN2O2 |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



